1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione
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Overview
Description
1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
The synthesis of 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . This method is part of a broader category of green synthesis methods that aim to minimize the use of hazardous reagents and solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione can be compared with other similar compounds such as:
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
Cephradine: A cephalosporin antibiotic with a 1,3-thiazine skeleton.
Chlormezanone: Utilized as an anticoagulant. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of its analogs.
Properties
IUPAC Name |
1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTMHWOHIZKICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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